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Compound of Interest

Compound Name: Bis(2-methylallyl)amine

Cat. No.: B1580540 Get Quote

Introduction
Bis(2-methylallyl)amine, also known as N,N-bis(2-methylprop-2-en-1-yl)amine, is a secondary

amine featuring two methallyl groups attached to a central nitrogen atom. Its chemical formula

is C₈H₁₅N, and its CAS number is 35000-15-8[1][2]. This molecule is of interest to researchers

in various fields, including organic synthesis and materials science, due to the reactive nature

of its allylic double bonds and the coordinating ability of the amine. This guide provides an in-

depth analysis of the spectroscopic characteristics of Bis(2-methylallyl)amine, offering a

predictive yet robust framework for its identification and characterization using Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). The insights provided herein are grounded in fundamental spectroscopic principles and

data from analogous structures, tailored for researchers, scientists, and professionals in drug

development.

Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount to interpreting its spectroscopic

data.

Figure 1: 2D Structure of Bis(2-methylallyl)amine.

The key structural motifs that will dictate the spectroscopic signatures are:
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Secondary Amine (R₂NH): This will give rise to a characteristic N-H proton signal in ¹H NMR

and a specific N-H stretching vibration in the IR spectrum.

Two Equivalent 2-Methylallyl Groups: The symmetry of the molecule means that the two 2-

methylallyl groups are chemically equivalent, simplifying the NMR spectra. Each group

contains:

An allylic methylene group (-CH₂-).

A quaternary vinylic carbon (=C(CH₃)-).

A terminal vinylic methylene group (=CH₂).

A vinylic methyl group (-CH₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For Bis(2-methylallyl)amine, both ¹H and ¹³C NMR will provide definitive

information about its connectivity.

¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show four distinct signals, plus a broad signal for the

N-H proton. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen

atom and the anisotropic effects of the double bonds.
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 1.5 - 2.5 Broad Singlet 1H N-H

The chemical

shift of amine

protons can vary

significantly

depending on

concentration

and solvent due

to hydrogen

bonding. The

signal is often

broad and may

not show

coupling.[3][4]

~ 3.1 - 3.3 Singlet 4H -N-CH₂-

These allylic

protons are

adjacent to the

electron-

withdrawing

nitrogen atom,

causing a

downfield shift.[5]

Due to the

adjacent

quaternary

carbon, no

splitting is

expected.
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~ 4.8 - 5.0 Singlet 4H =CH₂

These are

terminal vinylic

protons. Their

chemical shift is

in the typical

alkene region.[6]

~ 1.7 - 1.8 Singlet 6H -CH₃

These vinylic

methyl protons

are expected to

appear as a

sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of purified Bis(2-methylallyl)amine in

0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Set the spectral width to cover a range of 0-12 ppm.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

The relaxation delay should be set to at least 1-2 seconds.

D₂O Exchange: To confirm the N-H peak, add a drop of deuterium oxide (D₂O) to the NMR

tube, shake well, and re-acquire the spectrum. The N-H signal should disappear or

significantly diminish due to proton-deuterium exchange.[4]

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to

the four chemically distinct carbon environments in the molecule.
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Predicted Chemical Shift (δ,

ppm)
Assignment Rationale

~ 55 - 60 -N-CH₂-

This allylic carbon is attached

to the electronegative nitrogen,

resulting in a downfield shift

compared to a typical alkane

carbon.[3]

~ 140 - 145 =C(CH₃)-

This is a quaternary vinylic

carbon. Its chemical shift is

significantly downfield due to

its sp² hybridization.[7]

~ 110 - 115 =CH₂

This terminal vinylic carbon is

expected in the typical alkene

region.[8]

~ 20 - 25 -CH₃

The vinylic methyl carbon will

appear in the upfield region of

the spectrum.[9]

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR

spectrometer.

Acquisition Parameters:

Employ a standard proton-decoupled pulse sequence.

Set the spectral width to cover a range of 0-220 ppm.

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to

the low natural abundance of ¹³C.
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A relaxation delay of 2-5 seconds is recommended for quantitative accuracy, especially for

the quaternary carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of Bis(2-methylallyl)amine is expected to be dominated by

absorptions corresponding to the N-H bond, C-N bond, and the various bonds within the 2-

methylallyl groups.
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Predicted

Wavenumber (cm⁻¹)
Intensity Vibration Rationale

~ 3300 - 3350 Weak to Medium N-H Stretch

This is a characteristic

absorption for a

secondary amine. The

band is typically

sharper than the O-H

stretch of an alcohol.

[10][11]

~ 3070 - 3090 Medium =C-H Stretch

Corresponds to the

stretching of the C-H

bonds on the sp²

hybridized carbons of

the double bond.

~ 2850 - 2960 Medium C-H Stretch

Aliphatic C-H

stretching from the

methyl and methylene

groups.

~ 1650 Medium C=C Stretch

Characteristic

stretching vibration of

the carbon-carbon

double bond.

~ 1450 & ~1375 Medium C-H Bend

Bending vibrations of

the methyl and

methylene groups.

~ 1100 - 1250 Medium C-N Stretch

The stretching

vibration of the

carbon-nitrogen bond

in an aliphatic amine.

[3]

~ 890 Strong =C-H Bend (out-of-

plane)

A strong absorption in

this region is

characteristic of a
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terminal disubstituted

alkene (>C=CH₂).

Experimental Protocol for IR Spectroscopy:

Sample Preparation:

Neat Liquid: Place a drop of the purified liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR

absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄), and place it in a

solution cell.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as the ratio of the sample to the background spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data:

Molecular Ion (M⁺): The molecular weight of Bis(2-methylallyl)amine (C₈H₁₅N) is 125.21

g/mol . Therefore, the molecular ion peak is expected at an m/z of 125. According to the

nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal

molecular weight, which is consistent with our prediction.[3]
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Major Fragmentation Pathways: The fragmentation of amines is typically dominated by α-

cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This

results in the formation of a resonance-stabilized iminium cation.

[C₈H₁₅N]⁺˙
m/z = 125

(Molecular Ion)

[C₇H₁₂N]⁺
m/z = 110

(Loss of •CH₃)- •CH₃

[C₄H₈N]⁺
m/z = 70

(α-cleavage, loss of •C₄H₇)

- •C₄H₇

Click to download full resolution via product page

Figure 2: Predicted major fragmentation pathways of Bis(2-methylallyl)amine.

m/z = 110: Loss of a methyl radical (•CH₃) from the molecular ion.

m/z = 70: This is predicted to be a major fragment resulting from α-cleavage. The cleavage

of the bond between the allylic carbon and the vinylic carbon leads to the loss of a 2-

methylallyl radical (•C₄H₇) and the formation of a stable iminium cation.[12]

m/z = 55: This could correspond to the 2-methylallyl cation ([C₄H₇]⁺).

Experimental Protocol for Mass Spectrometry:

Sample Introduction: Introduce a dilute solution of the purified compound into the mass

spectrometer via a suitable inlet system, such as direct infusion or through a gas

chromatograph (GC-MS).

Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

Mass Analysis: Scan a mass range of m/z 10 to 200 to detect the molecular ion and the

major fragment ions.

Synthesis and Purification
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A plausible synthetic route to Bis(2-methylallyl)amine is the direct N-alkylation of a primary

amine with an appropriate alkyl halide.

Reaction Scheme:

2-Methylallylamine + 2-Methylallyl chloride → Bis(2-methylallyl)amine hydrochloride

The free amine can then be obtained by treatment with a base.

Experimental Protocol for Synthesis:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 2-methylallylamine (1.0 eq) in a suitable solvent such as acetonitrile.

Addition of Reagents: Add potassium carbonate (2.5 eq) as a base, followed by the slow

addition of 2-methylallyl chloride (1.1 eq).

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-

layer chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the

inorganic salts. Remove the solvent under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using

a mixture of ethyl acetate and hexanes as the eluent.

Conclusion
The spectroscopic data of Bis(2-methylallyl)amine can be confidently predicted based on its

constituent functional groups and the established principles of NMR, IR, and mass

spectrometry. The key identifying features include a single N-H proton signal in ¹H NMR, four

distinct signals in the ¹³C NMR spectrum, a characteristic N-H stretch in the IR spectrum, and a

dominant α-cleavage fragmentation pattern in the mass spectrum leading to a fragment at m/z

70. This comprehensive guide provides the necessary framework for researchers to identify,

characterize, and utilize this versatile chemical compound in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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